molecular formula C11H9ClN2O2 B15332668 Methyl 2-amino-5-chloroquinoline-3-carboxylate

Methyl 2-amino-5-chloroquinoline-3-carboxylate

Cat. No.: B15332668
M. Wt: 236.65 g/mol
InChI Key: RPYKQNRJHDLWHG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloroquinoline-3-carboxylate is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and substituted quinolines, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 2-amino-5-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro substituents on the quinoline ring. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-amino-5-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)7-5-6-8(12)3-2-4-9(6)14-10(7)13/h2-5H,1H3,(H2,13,14)

InChI Key

RPYKQNRJHDLWHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=CC=C(C2=C1)Cl)N

Origin of Product

United States

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